Cas no 144889-51-0 (L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]-)

L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]- structure
144889-51-0 structure
Product Name:L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]-
Numero CAS:144889-51-0
MF:C9H15NO4S
MW:233.28470158577
CID:158521
PubChem ID:3081303
Update Time:2025-04-19

L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Cysteine,N-acetyl-S-[1-(hydroxymethyl)-2-propen-1-yl]-
    • (2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid
    • 1-hydroxy-2-(N-acetylcysteinyl)-3-butene
    • N-acetyl-S-[1-(hydroxymethyl)prop-2-en-1-yl]-L-cysteine
    • DTXSID70932440
    • CHEBI:165875
    • n-acetyl-s-(1-hydroxymethyl-2-propenyl)-l-cysteine
    • S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine
    • N-Acetyl-S-(1-(hydroxymethyl)-2-propenyl)-L-cysteine
    • L-Cysteine, N-acetyl-S-(1-(hydroxymethyl)-2-propenyl)-
    • 1-Hydroxy-2-(N-acetylcysteinyl-S-)-3-butene
    • N-Acetyl-S-(1-hydroxymethyl-2-propenyl)-cysteine
    • 1-Hacb
    • 2-(N-acetyl-l-cysteine-S-yl)-1-hydroxybut-3-ene
    • (2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulanyl)propanoic acid
    • (2R)-2-acetamido-3-[1-(hydroxymethyl)allylsulfanyl]propanoic acid
    • 144889-51-0
    • Inchi: 1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
    • Chiave InChI: CVFXMLXLNNEEJM-MQWKRIRWSA-N
    • Sorrisi: S(C(C=C)CO)C[C@@H](C(=O)O)NC(C)=O

Proprietà calcolate

  • Massa esatta: 233.07225
  • Massa monoisotopica: 233.072
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 7
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.2
  • Superficie polare topologica: 112Ų

Proprietà sperimentali

  • Densità: 1.261
  • Punto di ebollizione: 537.9°Cat760mmHg
  • Punto di infiammabilità: 279.1°C
  • Indice di rifrazione: 1.54
  • PSA: 86.63
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd